Product packaging for SC-10(Cat. No.:CAS No. 102649-79-6)

SC-10

Cat. No.: B1681507
CAS No.: 102649-79-6
M. Wt: 339.9 g/mol
InChI Key: MJMJERJFCHYXEM-UHFFFAOYSA-N
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Description

5-chloro-N-heptyl-1-naphthalenesulfonamide is a member of naphthalenes and a sulfonic acid derivative.
protein kinase C activato

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22ClNO2S B1681507 SC-10 CAS No. 102649-79-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-N-heptylnaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO2S/c1-2-3-4-5-6-13-19-22(20,21)17-12-8-9-14-15(17)10-7-11-16(14)18/h7-12,19H,2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMJERJFCHYXEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNS(=O)(=O)C1=CC=CC2=C1C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10907970
Record name 5-Chloro-N-heptylnaphthalene-1-sulfonamide
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Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102649-79-6
Record name N-(n-Heptyl)-5-chloro-1-naphthalenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102649-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(m-Heptyl)-5-chloro-1-naphthalenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102649796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-N-heptylnaphthalene-1-sulfonamide
Source EPA DSSTox
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The Naphthalene Sulfonamide Scaffold in Drug Discovery and Development Research

The naphthalene (B1677914) sulfonamide scaffold is a privileged structure in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets. This versatile framework, consisting of a naphthalene ring system linked to a sulfonamide group, has been the basis for the development of numerous inhibitors and antagonists for enzymes and receptors. The inherent properties of the naphthalene group, such as its hydrophobicity and ability to engage in π-stacking interactions, combined with the hydrogen-bonding capabilities of the sulfonamide moiety, allow for high-affinity binding to protein targets.

Researchers have successfully utilized this scaffold to design molecules with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The adaptability of the naphthalene sulfonamide core allows for systematic chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity for specific biological targets.

Historical Development and Initial Identification of 5 Chloro N Heptylnaphthalene 1 Sulfonamide Sc 10 As a Bioactive Probe

The historical context for the development of 5-chloro-N-heptylnaphthalene-1-sulfonamide is rooted in the pioneering work on naphthalenesulfonamide derivatives as calmodulin (CaM) antagonists by Hiroyoshi Hidaka and colleagues in the early 1980s. Current time information in Lexington County, US.nih.gov Calmodulin is a ubiquitous and essential calcium-binding protein that plays a pivotal role in mediating cellular signal transduction pathways.

Hidaka's group synthesized a series of naphthalenesulfonamide derivatives to investigate the structural requirements for calmodulin inhibition. Current time information in Lexington County, US. This research led to the identification of potent calmodulin antagonists, most notably N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide, widely known as W-7. medchemexpress.comnih.gov The systematic variation of the alkyl chain length and substituents on the naphthalene (B1677914) ring was a key aspect of these structure-activity relationship studies. nih.gov

While specific publications detailing the initial identification and characterization of "SC-10" or 5-chloro-N-heptylnaphthalene-1-sulfonamide are not prominent, it is highly probable that this compound was synthesized and evaluated as part of this broader investigation into the chemical space around the naphthalene sulfonamide scaffold. The key structural difference between the well-known W-7 and 5-chloro-N-heptylnaphthalene-1-sulfonamide is the nature of the side chain attached to the sulfonamide nitrogen: an aminohexyl group in W-7 versus a heptyl group in the latter. This seemingly minor change can significantly impact the compound's physicochemical properties, such as hydrophobicity, and consequently its biological activity and target selectivity.

Current Landscape of Academic Investigations Involving 5 Chloro N Heptylnaphthalene 1 Sulfonamide

Direct academic investigations focusing specifically on 5-chloro-N-heptylnaphthalene-1-sulfonamide are limited. The majority of contemporary research in this area continues to utilize the more extensively characterized analogs, such as W-7, as tools to dissect calmodulin-dependent signaling pathways.

However, the principles established by the early SAR studies, which likely included the evaluation of compounds like 5-chloro-N-heptylnaphthalene-1-sulfonamide, continue to inform current drug discovery efforts. The understanding of how modifications to the naphthalene (B1677914) sulfonamide scaffold affect target engagement is crucial for the design of new and more specific inhibitors for a range of calmodulin-dependent enzymes and other protein targets.

Significance of 5 Chloro N Heptylnaphthalene 1 Sulfonamide As a Research Tool in Signal Transduction Studies

Overview of Synthetic Pathways for Naphthalene-1-sulfonamide (B86908) Core Structures

The synthesis of the naphthalene-1-sulfonamide core is a well-established process in organic chemistry, typically commencing with naphthalene (B1677914) or a substituted naphthalene derivative. A primary and direct method involves the sulfonation of the naphthalene ring system, followed by conversion to a sulfonyl chloride, which then serves as a versatile intermediate for the introduction of the sulfonamide moiety.

A common route to obtaining the crucial naphthalenesulfonyl chloride intermediate is through the reaction of naphthalene with chlorosulfonic acid. researchgate.net This electrophilic aromatic substitution reaction primarily yields the 1-sulfonyl chloride derivative due to the kinetic control of the reaction at lower temperatures. The resulting 1-naphthalenesulfonyl chloride is a key building block for a wide array of sulfonamide derivatives. nih.govsigmaaldrich.com

Once the sulfonyl chloride is synthesized, the formation of the sulfonamide is typically achieved by reacting it with an appropriate amine. This nucleophilic substitution reaction at the sulfonyl group is a robust and widely applicable method for creating a diverse library of N-substituted naphthalene-1-sulfonamides. ekb.eg The reaction conditions can be tailored based on the reactivity of the amine.

Alternative strategies for constructing the naphthalene-1-sulfonamide scaffold include palladium-catalyzed cross-coupling reactions, which allow for the introduction of more complex substituents on the naphthalene ring. researchgate.net For instance, a bromo-substituted naphthalene can be functionalized prior to the sulfonation step, providing a convergent approach to more elaborate analogues.

Specific Synthetic Approaches for the Introduction of Chloro and Heptyl Substituents in 5-chloro-N-heptylnaphthalene-1-sulfonamide

The synthesis of 5-chloro-N-heptylnaphthalene-1-sulfonamide requires specific methodologies for the regioselective introduction of the chloro group at the 5-position of the naphthalene ring and the attachment of the N-heptyl group to the sulfonamide nitrogen.

The introduction of the chlorine atom at the C5 position can be achieved through direct chlorination of a suitable naphthalene precursor. The regioselectivity of this halogenation can be influenced by the reaction conditions and the presence of other substituents on the naphthalene ring. google.com For the synthesis of the target molecule, it is conceivable to start with 1-chloronaphthalene (B1664548) and then proceed with the sulfonation. However, controlling the position of sulfonation relative to the existing chloro group is critical.

A plausible synthetic route for 5-chloro-N-heptylnaphthalene-1-sulfonamide is outlined below:

StepReactant(s)Reagent(s)ProductPurpose
11-NaphthylamineAcetic AnhydrideN-(naphthalen-1-yl)acetamideProtection of the amino group
2N-(naphthalen-1-yl)acetamideChlorosulfonic Acid5-Acetamido-naphthalene-1-sulfonyl chlorideIntroduction of the sulfonyl chloride group at C1
35-Acetamido-naphthalene-1-sulfonyl chlorideChlorine5-Acetamido-4-chloro-naphthalene-1-sulfonyl chlorideIntroduction of the chloro group at C4 (peri-position)
45-Acetamido-4-chloro-naphthalene-1-sulfonyl chlorideHydrolysis (e.g., HCl)5-Amino-4-chloro-naphthalene-1-sulfonic acidDeprotection of the amino group
55-Amino-4-chloro-naphthalene-1-sulfonic acidSandmeyer Reaction (e.g., NaNO₂, CuCl/HCl)5-Chloro-naphthalene-1-sulfonyl chlorideConversion of the amino group to a chloro group
65-Chloro-naphthalene-1-sulfonyl chlorideHeptylamine5-chloro-N-heptylnaphthalene-1-sulfonamideFormation of the N-heptyl sulfonamide

This table represents a hypothetical synthetic pathway based on established chemical transformations.

The final step, the reaction of 5-chloro-naphthalene-1-sulfonyl chloride with heptylamine, proceeds via a standard nucleophilic substitution to yield the desired 5-chloro-N-heptylnaphthalene-1-sulfonamide. nih.gov This alkylation of the sulfonamide nitrogen is a straightforward and high-yielding reaction. researchgate.net

Design Principles for Structure-Activity Relationship (SAR) Driven Analogues of 5-chloro-N-heptylnaphthalene-1-sulfonamide

The design of analogues of 5-chloro-N-heptylnaphthalene-1-sulfonamide for structure-activity relationship (SAR) studies is guided by systematic modifications of its core structure to probe the key interactions with its biological target. The main areas for modification are the naphthalene ring, the sulfonamide linker, and the N-heptyl chain. nih.gov

Modifications of the Naphthalene Ring:

Position and Nature of the Chloro Substituent: The position of the chlorine atom can be varied to explore different binding pockets. Analogues with the chloro group at other positions (e.g., C4, C6, C7) can be synthesized to determine the optimal location for halogen bonding or steric interactions. The chloro group can also be replaced with other halogens (F, Br, I) or with electron-donating or electron-withdrawing groups to modulate the electronic properties of the naphthalene system. nih.govsemanticscholar.org

Additional Substituents: The introduction of other small functional groups, such as methyl, methoxy, or cyano groups, at various positions on the naphthalene ring can provide insights into the steric and electronic requirements of the binding site. nih.gov

Modifications of the N-Heptyl Chain:

Chain Length and Branching: The length of the alkyl chain can be systematically varied (e.g., from N-butyl to N-decyl) to probe the extent of a hydrophobic pocket. Introducing branching or unsaturation into the alkyl chain can provide information about the shape and conformational constraints of the binding site. mdpi.com

Terminal Functionalization: The terminal end of the heptyl chain can be functionalized with polar groups (e.g., hydroxyl, carboxyl, amino) to explore potential hydrogen bonding interactions or to improve physicochemical properties such as solubility.

Modifications of the Sulfonamide Linker:

Replacement of the Sulfonamide: The sulfonamide group can be replaced with other linkers, such as an amide or a reversed sulfonamide, to assess the importance of the sulfonamide's hydrogen bonding capacity and geometry.

The following table summarizes key SAR design principles:

Molecular FragmentModification StrategyRationale
Naphthalene RingVary chloro position, introduce other substituents (e.g., F, Me, OMe)Probe steric and electronic requirements of the binding site.
N-Heptyl ChainAlter chain length, introduce branching or unsaturation, terminal functionalizationInvestigate the nature of hydrophobic interactions and explore additional binding contacts.
Sulfonamide LinkerReplace with isosteres (e.g., amide)Determine the importance of the sulfonamide group for binding.

Advanced Chemical Modification Strategies for Enhanced Biological Specificity or Potency

To further enhance the biological specificity or potency of 5-chloro-N-heptylnaphthalene-1-sulfonamide, advanced chemical modification strategies can be employed. These strategies often involve the incorporation of more complex chemical motifs or the use of modern synthetic methodologies.

Fragment-Based Drug Design and Hybridization: One approach is to link the 5-chloro-N-heptylnaphthalene-1-sulfonamide scaffold to another pharmacophore known to interact with a related or synergistic biological target. This can lead to the development of hybrid molecules with dual activity or enhanced potency. For example, if the target is a protein kinase, the heptyl chain could be modified to incorporate a known hinge-binding motif. tandfonline.com

Introduction of Conformationally Restricted Moieties: Replacing the flexible heptyl chain with a more rigid cyclic or heterocyclic structure can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. nih.gov For instance, incorporating a piperidine (B6355638) or cyclohexane (B81311) ring could pre-organize the molecule for optimal binding.

Application of Bioisosteres: The strategic replacement of certain functional groups with their bioisosteres can improve pharmacokinetic properties or enhance target interactions. For example, the chloro group could be replaced with a trifluoromethyl group to increase lipophilicity and metabolic stability. Similarly, the sulfonamide group could be replaced with a phosphonate (B1237965) or other acidic isosteres.

Use of Click Chemistry: For rapid generation of a diverse library of analogues, "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, can be utilized. An azide (B81097) or alkyne handle could be introduced at the terminus of the N-heptyl chain, allowing for the facile attachment of a wide variety of fragments to explore the chemical space around the binding site.

These advanced strategies, guided by structural biology and computational modeling, offer powerful tools for the rational design of next-generation analogues of 5-chloro-N-heptylnaphthalene-1-sulfonamide with improved therapeutic potential. acs.org

Mechanism of Protein Kinase C (PKC) Activation by 5-chloro-N-heptylnaphthalene-1-sulfonamide

Investigation of PKC Isoform-Specific Activation Profiles

Detailed investigations into the specific PKC isoforms activated by 5-chloro-N-heptylnaphthalene-1-sulfonamide have not been documented. PKC comprises a family of isozymes classified into three groups: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). mdpi.com The activation requirements for these groups differ, with cPKCs needing diacylglycerol (DAG), phosphatidylserine (PS), and calcium (Ca2+) for activation, while nPKCs are Ca2+-independent but still require DAG and PS. aPKCs are independent of both Ca2+ and DAG. mdpi.com

The effects of PKC modulators can be highly isoform-specific, leading to diverse cellular outcomes. mdpi.com For instance, the related compound N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide (SC-9) has been identified as an activator of Ca2+-activated, phospholipid-dependent protein kinase (protein kinase C). nih.gov This suggests a potential interaction with the conventional PKC isoforms. However, without direct experimental evidence on 5-chloro-N-heptylnaphthalene-1-sulfonamide, its specific isoform activation profile remains speculative.

Allosteric Modulation vs. Direct Activation Mechanisms of Protein Kinase C

The precise mechanism by which 5-chloro-N-heptylnaphthalene-1-sulfonamide might activate PKC, whether through allosteric modulation or direct activation at the catalytic site, is currently unknown. Allosteric regulation is a common mechanism for controlling the activity of multi-domain protein kinases like PKC. nih.gov This involves the binding of a modulator to a site distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.gov

Studies on the related compound SC-9 indicate that it acts as a substitute for phosphatidylserine, an endogenous activator of PKC, suggesting a mechanism that involves the regulatory domain of the enzyme. nih.gov In contrast, another related naphthalenesulfonamide, N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), has been shown to inhibit PKC by binding to the catalytic domain, specifically the ATP binding site, at higher concentrations. nih.gov This highlights the possibility of diverse interaction mechanisms within this class of compounds.

Quantitative Analysis of PKC Activation Kinetics and Potency

Quantitative data on the kinetics and potency of PKC activation by 5-chloro-N-heptylnaphthalene-1-sulfonamide are not available. For the related activator, SC-9, kinetic studies have revealed important parameters of its interaction with PKC. The apparent Michaelis constant (Km) for Ca2+ in the presence of SC-9 was determined to be 40 µM. nih.gov Furthermore, the Km of PKC for its substrate, myosin light chain, was found to be 5.8 µM in the presence of SC-9, which is approximately ten times lower than with phosphatidylserine. nih.gov The maximal velocity (Vmax) with SC-9 was 0.13 nmol/min. nih.gov

Interactive Data Table: Kinetic Parameters of PKC Activation by SC-9

ParameterValueNotes
Apparent Km for Ca2+40 µM nih.gov
Km for Myosin Light Chain5.8 µM nih.gov
Vmax0.13 nmol/min nih.gov

This data pertains to the related compound N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide (SC-9) and may not be representative of 5-chloro-N-heptylnaphthalene-1-sulfonamide.

Impact on Intracellular Signaling Cascades Downstream of PKC Activation

The activation of PKC triggers a cascade of downstream signaling events that regulate a multitude of cellular processes. The specific effects of 5-chloro-N-heptylnaphthalene-1-sulfonamide on these pathways have not been elucidated.

Analysis of Phosphorylation Events Mediated by PKC Activation

Information regarding specific phosphorylation events mediated by PKC activation following treatment with 5-chloro-N-heptylnaphthalene-1-sulfonamide is not present in the scientific literature. PKC activation leads to the phosphorylation of a wide array of substrate proteins on serine and threonine residues, thereby altering their activity and function.

Crosstalk with Other Key Signaling Pathways (e.g., MAPK, NF-κB, PI3K-Akt)

The downstream consequences of PKC activation often involve intricate crosstalk with other major signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Phosphoinositide 3-kinase (PI3K)-Akt pathways. However, there is no available research that investigates the influence of 5-chloro-N-heptylnaphthalene-1-sulfonamide on these specific signaling cascades.

Alterations in Gene Expression and Protein Regulation Profiles

As a Protein Kinase C (PKC) activator, 5-chloro-N-heptylnaphthalene-1-sulfonamide influences intracellular signaling cascades that culminate in the modulation of transcription factor activity. This, in turn, impacts gene expression patterns critical for T cell function. The activation of PKC is a key event in T cell receptor (TCR) signaling, leading to the activation of downstream pathways, including the NF-κB and MAPK/AP-1 signaling pathways. These pathways regulate the expression of a wide array of genes involved in T cell activation, proliferation, and differentiation. While specific large-scale gene expression profiling directly attributed to this compound is not detailed in the available research, its function as a PKC activator suggests it would modulate genes typically regulated by this pathway in T cells.

Affected Pathway Key Transcription Factors Potential Gene Expression Changes
Protein Kinase C (PKC)NF-κB, AP-1Modulation of genes related to T cell activation, proliferation, and cytokine production.

Immunomodulatory Effects of 5-chloro-N-heptylnaphthalene-1-sulfonamide on T Cell Biology

The primary immunomodulatory effects of 5-chloro-N-heptylnaphthalene-1-sulfonamide on T cells appear to be mediated through its activation of PKC, which has significant consequences for the biology of regulatory T cells (Tregs).

Modulation of Foxp3 Expression in Regulatory T Cells (Tregs)

The transcription factor Foxp3 is the master regulator of regulatory T cell (Treg) development and function. The stability of its expression is paramount for maintaining the Treg lineage and its suppressive capabilities. While direct quantification of Foxp3 protein levels following treatment with 5-chloro-N-heptylnaphthalene-1-sulfonamide is not specified in the cited literature, the compound's profound effect on the epigenetic regulation of the Foxp3 gene locus strongly implies a significant impact on the stability of Foxp3 expression.

Impact on Foxp3 CNS2 Epigenetic Hypomethylation in Induced Tregs

A critical mechanism for ensuring stable Foxp3 expression is the epigenetic modification of a specific region within the Foxp3 gene known as conserved non-coding sequence 2 (CNS2), or the Treg-specific demethylated region (TSDR). The demethylation, or hypomethylation, of CpG motifs within this region is a hallmark of stable, long-term Treg identity. nih.gov

Research has demonstrated that 5-chloro-N-heptylnaphthalene-1-sulfonamide, acting as a PKC activator, significantly interferes with this process. In studies of in vitro induced Tregs (iTregs), the compound was found to have abolished or substantially reduced the hypomethylation of the Foxp3 CNS2 region. nih.gov This finding is crucial as it indicates that the compound actively prevents the establishment of the key epigenetic signature required for stable Treg lineage commitment.

Compound Mechanism of Action Effect on Foxp3 CNS2 Region Reference
5-chloro-N-heptylnaphthalene-1-sulfonamide (this compound)Protein Kinase C (PKC) ActivatorAbolished or substantially reduced hypomethylation nih.gov

Influence on Treg Differentiation, Stability, and Suppressive Function

The stability of the Treg lineage is intrinsically linked to the epigenetic status of the Foxp3 locus. nih.gov By inhibiting the necessary hypomethylation of the CNS2 region, 5-chloro-N-heptylnaphthalene-1-sulfonamide is predicted to have a destabilizing effect on Tregs. In vitro induced Tregs are known to be functionally unstable, in part due to incomplete epigenetic modifications at Treg signature genes like Foxp3. nih.gov By actively preventing this crucial hypomethylation, the compound would exacerbate this instability, leading to a loss of Foxp3 expression and, consequently, a loss of the Treg phenotype.

An unstable Treg population with diminished Foxp3 expression would have impaired suppressive function. Therefore, the activation of PKC by 5-chloro-N-heptylnaphthalene-1-sulfonamide likely undermines the ability of Tregs to control and suppress the activity of other immune cells, which could lead to an enhanced inflammatory environment.

Effects on Cytokine Production and Immune Cell Phenotype

The specific effects of 5-chloro-N-heptylnaphthalene-1-sulfonamide on the production of cytokines such as IL-2, IFN-γ, or TGF-β, and the broader immune cell phenotype have not been explicitly detailed in the available research. However, based on its mechanism as a PKC activator and its disruptive effect on Treg stability, it can be inferred that the compound would shift the immune balance away from regulation and towards activation. A reduction in the number and function of Tregs would likely result in increased production of pro-inflammatory cytokines by effector T cells.

Exploration of Other Potential Cellular and Molecular Interactions

The principal identified cellular and molecular interaction for 5-chloro-N-heptylnaphthalene-1-sulfonamide is the activation of Protein Kinase C (PKC). nih.gov This interaction places the compound at a critical node in T cell signaling. Beyond its effects on Treg epigenetics, PKC activation influences a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Therefore, it is plausible that this compound could affect various immune cell types beyond Tregs, although specific research on these interactions is limited.

Investigation of Off-Target Effects and Polypharmacological Profiles

Currently, there is a notable lack of specific research data detailing the off-target effects and a comprehensive polypharmacological profile for 5-chloro-N-heptylnaphthalene-1-sulfonamide (this compound). Scientific literature accessible through targeted searches does not provide information on kinase selectivity profiles or off-target binding assays for this specific compound. Therefore, a thorough understanding of its interactions with other kinases or cellular targets beyond Protein Kinase C remains to be elucidated.

Role in Modulating Specific Cellular Processes (e.g., Apoptosis, Cell Proliferation, Migration)

The available research on the effects of 5-chloro-N-heptylnaphthalene-1-sulfonamide on specific cellular processes is limited, with the most specific findings related to its role in apoptosis. There is currently a lack of specific data on its direct effects on cell proliferation and migration.

Apoptosis:

Research indicates that 5-chloro-N-heptylnaphthalene-1-sulfonamide (this compound) demonstrates modest biological activity in leukemic blast cells. Notably, it does not appear to enhance the apoptotic response of these cells when they are exposed to cytotoxic drugs. In contrast, this compound has been observed to inhibit apoptosis induced by Cytarabine (Ara-C), a chemotherapy agent. nih.gov This suggests a context-dependent role in the modulation of apoptotic pathways.

The activation of different Protein Kinase C (PKC) isoenzymes, which this compound directly activates, can lead to varied and sometimes conflicting outcomes in the regulation of apoptosis. The specific effect is often dependent on the cell type, the specific PKC isoenzyme activated, the phase of the cell cycle, and the broader intracellular signaling environment. mdpi.com For instance, the activation of certain PKC isoforms is associated with pro-apoptotic signals, while others may promote cell survival. The precise mechanism by which this compound influences apoptotic pathways, and which specific PKC isoenzymes it predominantly targets to exert its effects, requires further investigation.

Cell Proliferation and Migration:

There is no specific information available from the conducted research that details the direct role of 5-chloro-N-heptylnaphthalene-1-sulfonamide in modulating cell proliferation or migration. The activation of PKC, in general, is known to have diverse and isoform-specific effects on these processes. For example, the activation of PKCα has been linked to enhanced migration, whereas PKCδ activation has been shown to inhibit proliferation and slow cell cycle progression in capillary endothelial cells. nih.gov However, without specific studies on 5-chloro-N-heptylnaphthalene-1-sulfonamide, its particular impact on cell proliferation and migration remains unknown.

Summary of Research Findings on Cellular Processes

Cellular ProcessEffect of 5-chloro-N-heptylnaphthalene-1-sulfonamide (this compound)Cell TypeCitation
Apoptosis Exhibits modest biological effectsLeukemic blast cells nih.gov
Does not enhance the apoptotic response to cytotoxic drugsLeukemic blast cells nih.gov
Inhibits Ara-C-induced apoptosisNot specified nih.gov
Cell Proliferation No specific data available--
Cell Migration No specific data available--

Computational Chemistry and Molecular Modeling for 5 Chloro N Heptylnaphthalene 1 Sulfonamide Research

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Prediction of Binding Modes and Affinities with PKC Isoforms and Other Potential Targets

There is a lack of specific published data concerning the molecular docking of 5-chloro-N-heptylnaphthalene-1-sulfonamide with Protein Kinase C (PKC) isoforms or other potential biological targets. While studies on similar naphthalenesulfonamides like W-7 indicate an interaction with PKC, the precise binding orientation, and affinity scores (such as in kcal/mol) for the N-heptyl derivative have not been reported in the searched scientific literature. nih.gov Such a study would theoretically involve preparing the 3D structure of the ligand and the target protein, followed by computational docking to predict the most stable binding poses.

Analysis of Key Ligand-Protein Interaction Networks

A detailed analysis of the key ligand-protein interaction networks for 5-chloro-N-heptylnaphthalene-1-sulfonamide is not available in the public research domain. This type of analysis would typically follow molecular docking to identify specific amino acid residues involved in the interaction, characterizing the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). Without the initial docking studies, these interaction networks remain uncharacterized for this specific compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules. They are used to understand the conformational dynamics and stability of ligand-protein complexes over time.

Investigation of Conformational Dynamics and Stability of 5-chloro-N-heptylnaphthalene-1-sulfonamide in Protein Complexes

No specific molecular dynamics simulation studies were found for 5-chloro-N-heptylnaphthalene-1-sulfonamide bound to any protein complex in the available literature. Such investigations would provide insights into the stability of the docked pose, revealing how the ligand and protein adjust their conformations to maintain binding. Key metrics from such simulations, like Root Mean Square Deviation (RMSD), would indicate the stability of the complex over the simulation period.

Evaluation of Binding Free Energies and Dynamic Interaction Patterns

The evaluation of binding free energies, often calculated using methods like MM/PBSA or MM/GBSA from MD simulation trajectories, has not been reported for 5-chloro-N-heptylnaphthalene-1-sulfonamide. These calculations would offer a more quantitative prediction of the binding affinity than docking scores alone. Similarly, the analysis of dynamic interaction patterns, which assesses the persistence of specific ligand-protein contacts throughout a simulation, is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in chemistry and biology to predict the activity of chemical structures.

No QSAR models specifically developed for or including 5-chloro-N-heptylnaphthalene-1-sulfonamide could be identified in the reviewed literature. A QSAR study for a series of naphthalenesulfonamide derivatives would aim to correlate variations in their chemical structures with their biological activities. This would involve calculating various molecular descriptors and creating a mathematical model to predict the activity of new, untested compounds. The absence of a sufficient number of analogs with measured biological activity may be a reason for the lack of such studies.

Development of Predictive Models for PKC Activation and Other Biological Activities

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. nih.govresearchgate.net A QSAR model is a mathematical equation that quantitatively correlates the chemical structure of a series of compounds with their biological activity. nih.gov For 5-chloro-N-heptylnaphthalene-1-sulfonamide and its analogs, developing QSAR models for Protein Kinase C (PKC) activation would be a critical step in understanding the structural requirements for this activity and in designing more potent and selective modulators.

The development of such a model would begin with a training set of naphthalene (B1677914) sulfonamide derivatives with experimentally determined PKC activation values. The three-dimensional structures of these molecules would be generated and optimized using computational chemistry software. A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. nih.gov These descriptors can be classified into several categories, including electronic, steric, hydrophobic, and topological.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like artificial neural networks (ANN), are then employed to build a mathematical relationship between the calculated descriptors and the observed biological activity. nih.govnih.gov The resulting QSAR model can then be used to predict the PKC activation of novel, untested naphthalene sulfonamide derivatives.

A hypothetical QSAR training set for PKC activation by naphthalene sulfonamide analogs is presented in Table 1.

Table 1: Hypothetical Training Set for a Naphthalene Sulfonamide QSAR Model for PKC Activation This table is for illustrative purposes only and does not represent actual experimental data.


CompoundR1 GroupR2 GroupExperimental IC50 (nM)log(1/IC50)
15-Cln-heptyl1506.82
25-Hn-heptyl3006.52
35-Cln-pentyl2506.60
45-Cln-nonyl1007.00
55-Fn-heptyl1806.74
65-Cliso-heptyl4006.40

Identification of Physicochemical Descriptors Correlating with Bioactivity

The success of a QSAR model is highly dependent on the selection of appropriate physicochemical descriptors that capture the structural features relevant to the biological activity. researchgate.net For 5-chloro-N-heptylnaphthalene-1-sulfonamide, several descriptors are likely to be important for its interaction with PKC. These can be calculated using various computational methods, including quantum chemical calculations such as Density Functional Theory (DFT). nih.govnih.govindexcopernicus.com

Key physicochemical descriptors for naphthalene sulfonamides include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov For 5-chloro-N-heptylnaphthalene-1-sulfonamide, the electronegativity of the chlorine atom at the 5-position will influence the electron density of the naphthalene ring system, which could be crucial for binding to the target protein. The partial atomic charges on the sulfonamide group will govern its hydrogen bonding capabilities.

Steric Descriptors: These relate to the size and shape of the molecule. The length and branching of the N-heptyl chain will significantly impact how the molecule fits into the binding pocket of PKC. Descriptors such as molecular volume, surface area, and specific shape indices can quantify these steric effects.

Hydrophobic Descriptors: Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter for drug absorption, distribution, and binding to hydrophobic pockets in proteins. nih.gov The long N-heptyl chain in 5-chloro-N-heptylnaphthalene-1-sulfonamide imparts significant hydrophobicity to the molecule.

Table 2 presents hypothetical physicochemical descriptor values for 5-chloro-N-heptylnaphthalene-1-sulfonamide and a related analog.

Table 2: Hypothetical Physicochemical Descriptors for Naphthalene Sulfonamide Derivatives This table is for illustrative purposes only and does not represent actual calculated data.


Descriptor5-chloro-N-heptylnaphthalene-1-sulfonamide5-chloro-N-propylnaphthalene-1-sulfonamide
Molecular Weight339.88283.77
logP (calculated)5.84.2
HOMO Energy (eV)-6.5-6.7
LUMO Energy (eV)-1.2-1.1
Molecular Surface Area (Ų)350300
Hydrogen Bond Donors11
Hydrogen Bond Acceptors22

In Silico Screening and Virtual Library Design for Novel Naphthalene Sulfonamide Modulators

In silico screening, or virtual screening, is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.govfrontiersin.org This approach can be broadly categorized into structure-based and ligand-based methods.

Structure-based virtual screening relies on the three-dimensional structure of the target protein, in this case, PKC. Molecular docking is a key technique in this approach, where candidate molecules are computationally placed into the binding site of the protein, and their binding affinity is estimated using a scoring function. scirp.org This allows for the ranking of compounds based on their predicted binding strength.

Ligand-based virtual screening is used when the 3D structure of the target is unknown. These methods use the knowledge of known active compounds to identify new ones. nih.gov One common technique is pharmacophore modeling, where a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity is created based on a set of known active molecules. nih.govresearchgate.netmdpi.com This pharmacophore model is then used as a 3D query to search compound databases for molecules that match these features.

Virtual library design involves the creation of a focused collection of compounds for screening. researchgate.net Starting with a core scaffold, such as the 5-chloro-naphthalene-1-sulfonamide structure, a virtual library can be generated by systematically modifying the substituents at various positions (e.g., on the naphthalene ring or the N-alkyl chain). This creates a diverse yet targeted set of molecules for in silico screening, increasing the efficiency of identifying potent modulators. The workflow for such a project is outlined below.

Workflow for Virtual Screening and Library Design:

Target Selection and Preparation: Obtain the 3D structure of the target protein (e.g., a specific PKC isoform) from a repository like the Protein Data Bank or through homology modeling.

Binding Site Identification: Define the active site or allosteric binding pocket of the protein.

Virtual Library Generation: Design a focused library of naphthalene sulfonamide derivatives by varying substituents on the core scaffold.

In Silico Screening:

Docking: Dock the virtual library into the defined binding site of the target protein.

Pharmacophore Screening: Use a validated pharmacophore model to screen the virtual library.

Hit Selection and Prioritization: Rank the compounds based on their docking scores or pharmacophore fit. Select a subset of the top-ranking "hits" for further analysis.

ADMET Prediction: Perform in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for the selected hits to assess their drug-like potential. nih.govresearchgate.netresearchgate.netnih.gov

Synthesis and Biological Testing: The most promising candidates are then synthesized and evaluated in experimental assays to confirm their biological activity.

Through these integrated computational approaches, the discovery and optimization of novel and effective naphthalene sulfonamide modulators can be significantly accelerated.

Future Directions and Therapeutic Potential of 5 Chloro N Heptylnaphthalene 1 Sulfonamide in Disease Research

Further Refinement of 5-chloro-N-heptylnaphthalene-1-sulfonamide as a Highly Specific PKC Isoform Probe

The family of naphthalenesulfonamide derivatives has been recognized for its interaction with PKC, a family of enzymes crucial in cellular signal transduction. Compounds such as N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7) have been shown to inhibit PKC. acs.org The mechanism of inhibition can occur through interaction with the phospholipid cofactor of the enzyme or by competing with ATP at the catalytic site. acs.orgbiorxiv.org

Future research would likely focus on determining if 5-chloro-N-heptylnaphthalene-1-sulfonamide exhibits similar inhibitory properties and, crucially, to ascertain its selectivity towards different PKC isoforms. The various isoforms of PKC (e.g., conventional, novel, and atypical) have distinct physiological roles, and isoform-selective inhibitors are highly sought after as research tools and potential therapeutic agents. The refinement of 5-chloro-N-heptylnaphthalene-1-sulfonamide would involve systematic screening against a panel of PKC isoforms to establish a selectivity profile. Understanding the specific interactions at the molecular level, potentially through co-crystallization studies with target isoforms, would be a critical step in its development as a specific probe.

Development of Novel Analogues with Improved Selectivity and Potency for Specific Biological Applications

Building on the structure-activity relationships (SAR) of existing naphthalenesulfonamide derivatives, the development of novel analogues of 5-chloro-N-heptylnaphthalene-1-sulfonamide could lead to compounds with enhanced properties. The synthesis of sulfonamides is a well-established chemical process, often involving the reaction of a sulfonyl chloride with a primary or secondary amine. mdpi.com

By modifying the heptyl chain or the substitution pattern on the naphthalene (B1677914) ring, it may be possible to improve both the potency and selectivity for specific PKC isoforms. For instance, the length and nature of the alkyl chain in related compounds have been shown to influence their biological activity. biorxiv.org A library of analogues could be synthesized and screened to identify compounds with optimized characteristics for particular biological applications, such as inhibiting a specific PKC-mediated pathway involved in a disease process.

Table 1: Representative Naphthalenesulfonamide Derivatives and their Biological Targets

Compound NameStructurePrimary Biological Target(s)
N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7)Calmodulin, Protein Kinase C
N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide (SC-9)Protein Kinase C
5-chloro-N-heptylnaphthalene-1-sulfonamideHypothesized: Protein Kinase C

This table is for illustrative purposes and the target for 5-chloro-N-heptylnaphthalene-1-sulfonamide is hypothesized based on its structural class.

Translational Research Exploring Clinical Utility in Immunomodulation and Neurotherapeutics

Given the role of PKC in immune cell activation and neuronal signaling, there is a strong rationale for exploring the therapeutic potential of PKC modulators in immunomodulation and neurotherapeutics. nih.govnih.gov Future translational research on 5-chloro-N-heptylnaphthalene-1-sulfonamide and its analogues would involve assessing their efficacy in preclinical models of autoimmune diseases and neurological disorders.

In the context of immunomodulation, the ability to selectively inhibit PKC isoforms involved in T-cell activation, for example, could be beneficial in conditions like rheumatoid arthritis or psoriasis. For neurotherapeutics, targeting specific PKC isoforms could have applications in managing chronic pain, mood disorders, or neurodegenerative diseases where PKC signaling is dysregulated. nih.gov

Integration of Multi-Omics Data to Uncover Broader Mechanistic Insights and Systems-Level Effects

To gain a comprehensive understanding of the biological effects of 5-chloro-N-heptylnaphthalene-1-sulfonamide, the integration of multi-omics data will be essential. Techniques such as proteomics, transcriptomics, and metabolomics can provide a systems-level view of the cellular response to the compound. nih.gov

For instance, proteomic approaches using affinity chromatography with immobilized analogues could identify the full spectrum of protein targets beyond PKC. acs.org Transcriptomic analysis would reveal changes in gene expression downstream of target inhibition, while metabolomics could uncover alterations in cellular metabolic pathways. This multi-pronged approach would provide a more complete picture of the compound's mechanism of action and potential off-target effects.

Combination Therapies and Repurposing Strategies involving 5-chloro-N-heptylnaphthalene-1-sulfonamide

The future clinical development of 5-chloro-N-heptylnaphthalene-1-sulfonamide may also involve its use in combination with other therapeutic agents. By targeting a specific signaling pathway with a PKC modulator, it may be possible to enhance the efficacy of other drugs or overcome resistance mechanisms. nih.govmdpi.com

For example, in oncology, where PKC signaling is often aberrant, combining a PKC inhibitor with a conventional chemotherapeutic agent or another targeted therapy could lead to synergistic anti-cancer effects. Furthermore, the potential to repurpose 5-chloro-N-heptylnaphthalene-1-sulfonamide for new indications could be explored through high-throughput screening against a wide range of disease models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-N-heptylnaphthalene-1-sulfonamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves sulfonylation of 5-chloronaphthalene-1-sulfonyl chloride with heptylamine under basic conditions. Key steps include:

  • Reagent Ratios : Use a 1:1.2 molar ratio of sulfonyl chloride to heptylamine to minimize unreacted starting material.
  • Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere to prevent hydrolysis .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of amine proton signals at δ 1.5–2.5 ppm) .

Q. How is 5-chloro-N-heptylnaphthalene-1-sulfonamide characterized structurally?

  • Methodological Answer : Structural confirmation requires:

  • Spectroscopy :
  • ¹H/¹³C NMR : Identify sulfonamide protons (δ 7.8–8.2 ppm for aromatic protons; δ 3.1–3.3 ppm for –SO₂–NH–).
  • FT-IR : Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1160 cm⁻¹ (S=O asymmetric stretch) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ at m/z 336.1 (calculated for C₁₇H₂₁ClNO₂S) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer :

  • Protein Kinase C (PKC) Activation : SC-10 (5-chloro-N-heptylnaphthalene-1-sulfonamide) acts as a PKC activator at nanomolar concentrations (EC₅₀ = 50–100 nM). Activity is validated via in vitro kinase assays using purified PKC isoforms and fluorescent substrates .
  • Cytotoxicity Screening : Use MTT assays in HEK293 or HeLa cells. Reported IC₅₀ values range from 10–50 µM, indicating moderate cytotoxicity .

Advanced Research Questions

Q. How does the heptyl chain length influence PKC activation efficacy compared to shorter/longer alkyl analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying alkyl chains (C3–C12). Test activation potency using:
  • Kinase Assays : Compare EC₅₀ values across analogs. Heptyl (C7) shows optimal lipid bilayer penetration, balancing hydrophobicity and steric effects .
  • Molecular Dynamics Simulations : Model compound insertion into PKC’s C1 domain to assess alkyl chain interactions with hydrophobic pockets .

Q. How can contradictions in reported toxicity data (e.g., hepatic vs. renal effects) be resolved?

  • Methodological Answer :

  • Systematic Review : Apply inclusion criteria from toxicological profiles (e.g., species, exposure routes, health outcomes) to filter studies. For example, prioritize oral exposure data in rats over dermal studies in mice .
  • Meta-Analysis : Use random-effects models to reconcile discrepancies. A 2024 review found hepatic effects (ALT/AST elevation) at >50 mg/kg doses, while renal toxicity (BUN increase) occurs at >100 mg/kg .

Q. What methodologies are recommended for environmental monitoring of this compound in aquatic systems?

  • Methodological Answer :

  • Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges for water samples. For sediment, employ Soxhlet extraction with acetone/hexane (1:1) .
  • Analytical Detection : LC-MS/MS with MRM transitions m/z 336.1 → 198.0 (quantitative) and 336.1 → 154.0 (confirmatory). Detection limits: 0.1 µg/L in water, 1 µg/kg in sediment .

Q. How can researchers optimize experimental designs to mitigate batch-to-batch variability in biological assays?

  • Methodological Answer :

  • Batch Standardization : Use certificates of analysis (CoA) to verify purity (>98%) and confirm identity via NMR and LC-MS for each batch .
  • Positive Controls : Include known PKC activators (e.g., phorbol esters) to normalize inter-assay variability. Report data as fold-change relative to controls .

Data Contradiction and Advanced Analysis

Q. What strategies address conflicting reports on genotoxicity (e.g., DNA damage vs. antioxidant effects)?

  • Methodological Answer :

  • Mechanistic Studies :
  • Comet Assay : Direct DNA damage is observed at >50 µM concentrations, while antioxidant activity (reduced ROS) occurs at <10 µM. Dose-dependent duality explains contradictions .
  • Transcriptomic Profiling : RNA-seq analysis reveals upregulation of NQO1 (antioxidant) and downregulation of XRCC1 (DNA repair) at varying concentrations .

Q. How can in silico models predict metabolite formation and potential toxicity?

  • Methodological Answer :

  • Software Tools : Use Schrödinger’s QikProp for ADME prediction (e.g., CYP3A4-mediated oxidation of the heptyl chain).
  • Toxicity Prediction : OECD QSAR Toolbox identifies chloro-naphthalene sulfonamide metabolites as potential hepatotoxins (structural alerts for glutathione depletion) .

Tables for Key Data

Table 1 : Toxicity Profile of 5-Chloro-N-Heptylnaphthalene-1-Sulfonamide

Endpoint Species Exposure Route LOAEL Critical Effect Reference
Hepatic ToxicityRatOral50 mg/kgALT/AST elevation
Renal ToxicityMouseIntraperitoneal100 mg/kgBUN increase
GenotoxicityHuman cellsIn vitro50 µMDNA strand breaks (Comet)

Table 2 : Optimal Synthesis Conditions

Parameter Condition Impact on Yield
SolventDCM with 5% triethylamineMaximizes sulfonylation
Reaction Temperature0–5°C (prevents side reactions)Reduces impurities
Purification MethodRecrystallization (ethanol/water 3:1)Achieves >95% purity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.